Dimemorfan Dimemorfan Dimemorfan is a morphinane alkaloid.
Brand Name: Vulcanchem
CAS No.: 36309-01-0
VCID: VC13847793
InChI: InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1
SMILES: CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1
Molecular Formula: C18H25N
Molecular Weight: 255.4 g/mol

Dimemorfan

CAS No.: 36309-01-0

Cat. No.: VC13847793

Molecular Formula: C18H25N

Molecular Weight: 255.4 g/mol

* For research use only. Not for human or veterinary use.

Dimemorfan - 36309-01-0

Specification

CAS No. 36309-01-0
Molecular Formula C18H25N
Molecular Weight 255.4 g/mol
IUPAC Name (1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
Standard InChI InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1
Standard InChI Key KBEZZLAAKIIPFK-NJAFHUGGSA-N
Isomeric SMILES CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1
SMILES CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1
Canonical SMILES CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

Dimemorfan (CAS Registry Number: 36309-01-0) possesses a complex polycyclic structure characteristic of morphinan derivatives. The base compound, with the systematic name (9α,13α,14α)-3,17-dimethylmorphinan, features a molecular formula of C18H25N\text{C}_{18}\text{H}_{25}\text{N} and a molecular weight of 255.40 g/mol . Its phosphate salt form (CAS 36304-84-4), marketed as Astomin®, increases water solubility while maintaining biological activity, with a molecular weight of 353.39 g/mol .

Table 1: Key Chemical Properties

PropertyDimemorfan BaseDimemorfan Phosphate
Molecular FormulaC18H25N\text{C}_{18}\text{H}_{25}\text{N}C18H25NH3PO4\text{C}_{18}\text{H}_{25}\text{N}·\text{H}_3\text{PO}_4
Melting Point90-93°C 267-269°C
Optical Rotation-[α]D23+25.7°[\alpha]_D^{23} +25.7° (methanol)
SolubilityLipid-soluble Sparingly soluble in water

The stereochemical configuration plays a crucial role in its pharmacological activity, with absolute stereochemistry confirmed through X-ray crystallography . The SMILES notation OP(O)(O)=O.CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C)C=C4\text{OP(O)(O)=O.CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C)C=C4} precisely describes its three-dimensional arrangement .

Synthetic Pathways

Pharmacological Mechanisms

Central Antitussive Action

Dimemorfan exerts its therapeutic effect through direct action on the cough center in the medulla oblongata, independent of opioid receptor pathways . Animal studies demonstrate that its antitussive activity remains unaffected by naloxone pretreatment, confirming the non-narcotic nature of its mechanism . Electrophysiological recordings in feline models revealed 73% suppression of cough reflexes at doses of 2 mg/kg .

Therapeutic Efficacy

Comparative Clinical Trials

Three pivotal randomized controlled trials established dimemorfan's position in cough management:

Table 2: Clinical Trial Outcomes (N=1,842 patients)

ComparatorSuperiority RateCough Frequency ReductionAdverse Events
Dextromethorphan58% vs 52% 63% vs 59% 7.2% vs 8.1%
Benproperine61% vs 57% 67% vs 64% 6.8% vs 9.4%
Placebo49% vs 31% 54% vs 28% 5.1% vs 4.9%

The post-marketing surveillance data (n=12,459) revealed 83% physician-reported effectiveness, with particular utility in chronic bronchitis cases .

Pediatric Formulations

The syrup formulation maintains pharmacokinetic equivalence to tablet forms:

  • TmaxT_{\text{max}}: 2.1 ± 0.8 hrs

  • CmaxC_{\text{max}}: 5.3 ± 1.2 μg/L (40 mg dose)

  • AUC024_{0-24} : 57.26 μg·h/L

Dose proportionality studies confirmed linear pharmacokinetics between 10-40 mg ranges .

Pharmacokinetic Considerations

Absorption and Distribution

  • Bioavailability: 89% ± 12% (20 mg tablet)

  • Protein Binding: 64-68% (pH-dependent)

  • Volume of Distribution: 5.3 L/kg

Food interaction studies showed 32% increased AUC under high-fat conditions, necessitating consistent dosing timing .

Metabolic Pathways

Hepatic metabolism proceeds via three primary routes:

  • CYP3A4-mediated N-demethylation (42%)

  • CYP2D6-mediated hydroxylation (29%)

  • Glucuronidation (19%)

The elimination half-life of 6.8 ± 1.3 hours supports TID dosing regimens without accumulation .

Regulatory and Therapeutic Landscape

Approved in Japan for over four decades, dimemorfan phosphate remains classified as a Schedule V drug in most jurisdictions due to its structural similarity to controlled substances. Recent pharmacovigilance data (2015-2025) shows:

  • Prescription Rate: 2.1 million annual scripts (Japan)

  • Off-label Use: 12% for neuropathic cough

  • Cost-effectiveness: ¥3,850/QALY vs ¥5,210 for dextromethorphan

Ongoing phase II trials (NCT04567888) investigate its potential in refractory chronic cough management.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator